

# Avacopan In Vivo Animal Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: Avacopan

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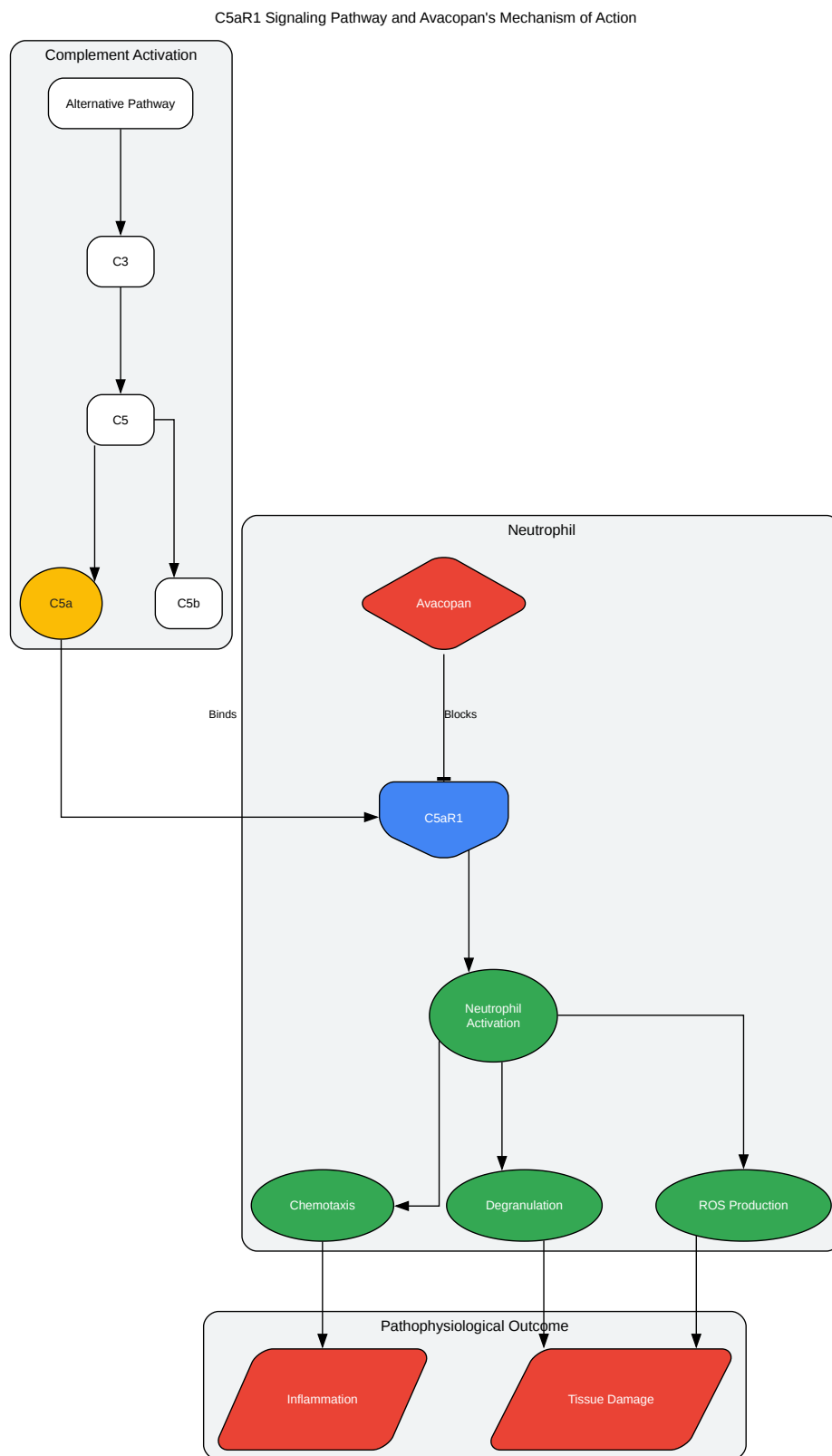
## Introduction

**Avacopan** (TAVNEOS®) is an orally administered selective antagonist of the complement 5a receptor 1 (C5aR1), which plays a crucial role in the pathogenesis of various inflammatory and autoimmune diseases. By blocking the interaction of the potent anaphylatoxin C5a with its receptor on inflammatory cells, particularly neutrophils, **avacopan** effectively dampens the inflammatory cascade.[1][2][3] This document provides detailed application notes and protocols for the use of **avacopan** in established in vivo animal models of ANCA-associated vasculitis (AAV) and C3 glomerulopathy (C3G), reflecting its therapeutic potential in these complement-driven diseases. While **avacopan** has also been investigated in hidradenitis suppurativa (HS), preclinical animal model data for this indication is less established, with clinical trials being the primary source of efficacy data.

## Mechanism of Action: C5aR1 Signaling Pathway

**Avacopan** is a competitive inhibitor of the C5a receptor, which is instrumental in chemotaxis and the amplification of inflammation in ANCA-associated vasculitis.[4][5] The binding of anti-neutrophil cytoplasmic autoantibodies (ANCA) to myeloperoxidase (MPO) or proteinase 3 (PR3) on primed neutrophils triggers the alternative complement pathway, leading to the generation of C5a.[5] C5a, in turn, attracts more neutrophils to the site of inflammation and primes them for further activation by ANCA, creating a vicious cycle of inflammation and tissue damage.[5] **Avacopan** disrupts this amplification loop by blocking the C5a receptor, thereby

reducing neutrophil activation and migration to inflammatory sites and mitigating vessel injury and organ damage.[2][5]



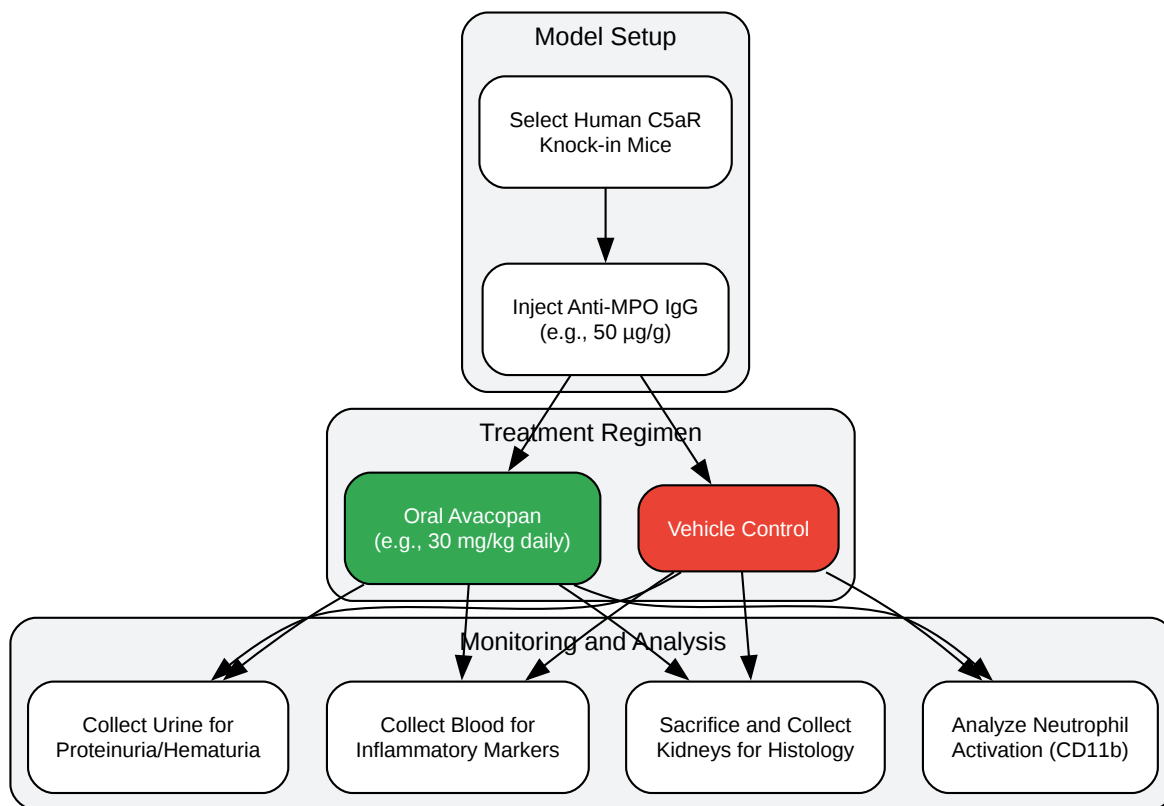
[Click to download full resolution via product page](#)C5aR1 Signaling and **Avacopan** Inhibition

## I. ANCA-Associated Vasculitis (AAV) Animal Model

The most established animal model for studying AAV and the effects of **avacopan** is the anti-MPO IgG-induced glomerulonephritis model in mice.[1][6][7]

### Experimental Workflow: Anti-MPO IgG-Induced AAV Model

Workflow for Anti-MPO IgG-Induced AAV Mouse Model

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## Anti-MPO AAV Model Workflow

## Detailed Experimental Protocol

### 1. Animal Model:

- Species: Mouse
- Strain: Human C5aR knock-in mice are recommended to accurately assess the efficacy of **avacopan**, which is highly selective for the human C5a receptor.[8][9][10] C57BL/6 mice can also be used.[6]
- Age: 8-12 weeks

### 2. Disease Induction:

- Agent: Purified mouse anti-myeloperoxidase (MPO) IgG.[7]
- Preparation: Anti-MPO IgG is generated by immunizing MPO-deficient (Mpo<sup>-/-</sup>) mice with purified mouse MPO. The IgG fraction is then isolated from the serum.[1][7]
- Administration: A single intravenous injection of anti-MPO IgG at a dose of 50 µg/g of body weight.[7] Some protocols may include a subsequent intraperitoneal injection of a TLR4 agonist like lipopolysaccharide (LPS) to enhance disease severity.[6]

### 3. **Avacopan** Administration:

- Formulation: **Avacopan** is typically formulated for oral gavage.
- Dosage: An oral dose of 30 mg/kg daily has been shown to be effective in reducing disease severity.[2] Lower doses (e.g., 5 mg/kg twice daily) have also demonstrated efficacy.[11]
- Timing: Treatment can be initiated either prophylactically (before or at the time of disease induction) or therapeutically (after the onset of clinical signs).

### 4. Monitoring and Endpoints:

- Duration: The experimental period is typically 6-7 days.[1]

- Clinical Monitoring: Daily monitoring for signs of distress. Urine is collected at baseline and at the endpoint to measure albumin-to-creatinine ratio (a marker of proteinuria) and hematuria.[\[2\]](#)[\[12\]](#)
- Histopathological Analysis: At the end of the experiment, mice are euthanized, and kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) for histological evaluation.[\[1\]](#)
  - Scoring: Glomeruli are scored for the presence of crescents and necrosis. A semi-quantitative scoring system can be used (e.g., percentage of glomeruli with crescents/necrosis).[\[4\]](#)[\[13\]](#)
- Immunohistochemistry: Staining for neutrophil infiltration (e.g., Ly-6G) in glomerular cross-sections.[\[1\]](#)
- Inflammatory Markers:
  - Serum/Plasma: Blood is collected for the measurement of inflammatory cytokines and chemokines (e.g., IL-6, TNF- $\alpha$ , MCP-1) using ELISA or multiplex assays.[\[9\]](#)[\[14\]](#)
  - Neutrophil Activation: Flow cytometry can be used to assess neutrophil activation markers, such as the upregulation of CD11b on circulating neutrophils.[\[15\]](#)[\[16\]](#)

## Quantitative Data Summary

Parameter	Control Group (Vehicle)	Avacopan-Treated Group	Reference
Glomerular Crescents (%)	Varies by study, typically significant	Significant reduction	[17]
Glomerular Necrosis (%)	Varies by study, typically significant	Significant reduction	[11][17]
Urinary Albumin/Creatinine Ratio	Elevated	Significantly reduced	[2]
Hematuria	Present	Significantly reduced	[2]
Neutrophil Infiltration (glomeruli)	Increased	Reduced	[1]
C5a-induced Leukopenia (%)	~53% reduction in leukocytes	~10% reduction (at 0.3 mg/kg)	[2][18]
Neutrophil CD11b Upregulation	C5a-induced increase	Potently blocked	[8][18]

## II. C3 Glomerulopathy (C3G) Animal Model

The complement factor H (FH) knockout (Cfh<sup>-/-</sup>) mouse is a well-established model for C3G, as it spontaneously develops features of the disease due to uncontrolled alternative complement pathway activation.[19][20][21]

### Detailed Experimental Protocol

#### 1. Animal Model:

- Species: Mouse
- Strain: Complement factor H knockout (Cfh<sup>-/-</sup>) mice.[19][20]
- Age: Age-dependent progression of the disease; experiments can be conducted at various ages to assess therapeutic intervention.

## 2. Disease Characteristics:

- Cfh<sup>-/-</sup> mice exhibit spontaneous C3 deposition in the glomeruli, low plasma C3 levels, and progressive renal injury.[\[19\]](#)[\[21\]](#)

## 3. **Avacopan** Administration:

- Formulation: Oral gavage.
- Dosage: Specific dosage regimens of **avacopan** in the Cfh<sup>-/-</sup> model are not as extensively published as in the AAV model. Dosing would likely be guided by the effective doses in other inflammatory mouse models (e.g., 30 mg/kg daily).
- Timing: Long-term treatment would be necessary to assess the impact on the progression of C3G.

## 4. Monitoring and Endpoints:

- Duration: Long-term studies (several weeks to months) are required to evaluate the chronic effects of **avacopan**.
- Clinical Monitoring: Regular monitoring of urinary albumin-to-creatinine ratio to assess proteinuria.[\[5\]](#)[\[12\]](#)[\[22\]](#)
- Histopathological Analysis:
  - C3 Deposition: Kidney sections are stained for C3 deposition using immunofluorescence. The intensity and pattern of C3 staining are evaluated.[\[20\]](#)
  - Glomerular Injury: PAS staining to assess for mesangial expansion, cellular proliferation, and other signs of glomerular damage.[\[23\]](#)
- Complement Pathway Activity:
  - Plasma C3 Levels: Measurement of plasma C3 levels by ELISA to assess systemic complement activation.[\[19\]](#)

## Quantitative Data Summary (Expected Outcomes)

Parameter	Untreated Cfh <sup>-/-</sup> Mice	Avacopan-Treated Cfh <sup>-/-</sup> Mice
Glomerular C3 Deposition	Intense and widespread	Expected reduction in C3 deposition-associated inflammation
Urinary Albumin/Creatinine Ratio	Progressively increases	Expected attenuation of the increase
Plasma C3 Levels	Markedly reduced	Unlikely to be directly restored by avacopan (downstream target)
Glomerular Inflammation	Present	Expected reduction

### III. Hidradenitis Suppurativa (HS)

Currently, there is a lack of well-established and widely used in vivo animal models that fully recapitulate the complex pathology of hidradenitis suppurativa.<sup>[21]</sup> Research on **avacopan** for HS has primarily been driven by clinical trials in human subjects.<sup>[24]</sup> Therefore, a detailed experimental protocol for an **avacopan**-tested HS animal model is not available at this time.

## Conclusion

**Avacopan** has demonstrated significant efficacy in preclinical animal models of ANCA-associated vasculitis, providing a strong rationale for its clinical development and approval. The anti-MPO IgG-induced glomerulonephritis model in human C5aR knock-in mice is a robust platform for evaluating the in vivo activity of C5aR antagonists. For C3 glomerulopathy, the Cfh<sup>-/-</sup> mouse model offers a valuable tool to investigate the therapeutic potential of **avacopan** in a setting of chronic alternative complement pathway dysregulation. Further research is warranted to develop and characterize animal models for hidradenitis suppurativa to facilitate the preclinical evaluation of novel therapeutics like **avacopan**. These detailed protocols and application notes serve as a valuable resource for researchers aiming to investigate the pharmacology and therapeutic effects of **avacopan** in relevant in vivo settings.



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